1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Nitric Oxide Donor Pharmacokinetics Diazeniumdiolate

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt (CAS 138475-09-9), commonly designated DEA/NO or DEA NONOate, is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. It spontaneously dissociates in a pH-dependent, first-order process to liberate NO in aqueous solution.

Molecular Formula C4H10N3NaO2
Molecular Weight 155.13 g/mol
CAS No. 138475-09-9
Cat. No. B138246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
CAS138475-09-9
SynonymsDEA NONOate,98%
Molecular FormulaC4H10N3NaO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCCN(CC)N(N=O)[O-].[Na+]
InChIInChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1
InChIKeyUPGVGHGHHNGGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine Sodium Salt (DEA/NO, DEA NONOate): A Rapid-Release Diazeniumdiolate Nitric Oxide Donor for Quantitative NO Biology


1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt (CAS 138475-09-9), commonly designated DEA/NO or DEA NONOate, is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. It spontaneously dissociates in a pH-dependent, first-order process to liberate NO in aqueous solution . The compound is supplied as a white solid with >95% purity (HPLC), soluble in water and methanol, and requires storage at −20°C . Unlike many other NONOates, DEA/NO releases 1.5 moles of NO per mole of parent compound rather than the typical 2.0 moles observed for SPER/NO, DETA/NO, and MAHMA/NO, a stoichiometric distinction with practical implications for experimental NO dosing [1].

Why Generic Substitution of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine Sodium Salt Fails: NONOate Half-Life and Stoichiometry Are Not Interchangeable


Diazeniumdiolate NO donors are not functionally interchangeable despite their shared chemical backbone. Members of the NONOate family differ dramatically in NO-release half-life—ranging from seconds (Proli NONOate, ~1.8 s) to hours (DETA NONOate, ~20 h)—and in stoichiometric NO yield (1.5 vs. 2.0 mol NO/mol) [1]. These parameters directly govern the temporal profile and total NO load delivered in an experimental system. Substituting DEA/NO (t½ = 2 min, 1.5 mol NO/mol) with a longer-lived analog such as SPER/NO (t½ = 39 min, 2.0 mol NO/mol) fundamentally alters the kinetics of cGMP accumulation, the degree of soluble guanylyl cyclase activation, and the cytotoxicity profile in both aerobic and hypoxic conditions [1][2]. The quantitative evidence below demonstrates that procurement decisions based solely on “NONOate class” without attention to these parameters will compromise experimental reproducibility and mechanistic interpretation.

Product-Specific Quantitative Evidence Guide: 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine Sodium Salt (DEA/NO) Against Closest Comparators


Rapid and Tunable NO-Release Kinetics: Half-Life of 2 min at 37°C, pH 7.4 vs. 39 min (SPER/NO) and 20 h (DETA/NO)

DEA/NO decomposes with a half-life of 2 min at 37°C and pH 7.4 (16 min at 22–25°C) [1][2]. This is 19.5-fold faster than the structurally related NONOate SPER/NO (t½ = 39 min at 37°C) and approximately 600-fold faster than DETA/NO (t½ = 20 h at 37°C), while being 2-fold slower than the shortest-lived member MAHMA/NO (t½ = 1 min) [1][3]. The half-life is pH-dependent: dissociation is essentially instantaneous at pH 5.0, providing experimental control over NO release onset [2].

Nitric Oxide Donor Pharmacokinetics Diazeniumdiolate

Lower NO Stoichiometric Yield: 1.5 mol NO per mol DEA/NO vs. 2.0 mol NO per mol for SPER/NO, DETA/NO, and MAHMA/NO

DEA/NO liberates 1.5 moles of NO per mole of parent compound [1]. In contrast, the majority of structurally related NONOates—including SPER/NO, DETA/NO, MAHMA/NO, PAPA/NO, and Proli/NO—release 2.0 moles of NO per mole [1]. Sulpho NONOate releases 0 mol/mol, representing a fully NO-depleted control [1]. This 25% lower NO yield per mole means that equimolar dosing of DEA/NO versus SPER/NO will deliver different total NO loads, an often-overlooked variable in cross-study comparisons.

Nitric Oxide Stoichiometry Experimental Dosing Diazeniumdiolate

Superior cGMP Stimulation Potency: DEA/NO EC50 = 0.38 µM in Bovine Chromaffin Cells vs. Higher EC50 Values for SPER/NO, SNAP, and SNP

In a head-to-head comparison of four NO donors in bovine chromaffin cells, DEA/NO was the most potent stimulator of intracellular cGMP accumulation, with an EC50 of 0.38 ± 0.02 µM [1]. The other donors tested—spermine NONOate (SPER/NO), S-nitroso-N-acetyl-D,L-penicillamine (SNAP), and sodium nitroprusside (SNP)—all exhibited higher EC50 values [1]. The threshold concentration for DEA/NO cGMP elevation was 0.05 µM, with maximal effective concentration between 2.5 and 5 µM. A clear correlation between measured NO production and cGMP increase was observed for DEA/NO [1].

cGMP Signaling Soluble Guanylyl Cyclase NO-donor Pharmacology

20-Fold Greater Soluble Guanylyl Cyclase (sGC) Activation vs. Sodium Nitroprusside in Rat Brain Tissue

Sodium nitroprusside (SNP), the most widely used NO donor in sGC research and formally an NO⁺ donor, was up to 20-fold less effective in stimulating sGC activity than diethylamine NONOate (DEA/NO) when compared in rat brain tissue [1]. Furthermore, DEA/NO-stimulated sGC activity varied up to 8-fold across different rat brain regions, whereas SNP-stimulated sGC activity showed a relatively even distribution, indicating that DEA/NO reveals region-specific sGC regulatory mechanisms that SNP masks [1].

Soluble Guanylyl Cyclase cGMP NO-cGMP Signaling

Higher Radiosensitization Enhancement Ratio (DER) at Low Concentration: DEA/NO DER = 2.0 vs. 1.6 for SPER/NO at 0.1 mM in Hypoxic SCK Tumor Cells

In a direct head-to-head comparison using hypoxic SCK tumor cells, DEA/NO and SPER/NO were evaluated as radiosensitizers [1]. The drug enhancement ratios (DER) for DEA/NO at 0.1, 1.0, and 2.0 mM were 2.0, 2.3, and 3.0, respectively. The corresponding DER values for SPER/NO were 1.6, 2.3, and 2.8 [1]. At the lowest concentration tested (0.1 mM), DEA/NO achieved a 25% higher DER (2.0 vs. 1.6), indicating greater radiosensitizing potency at low concentrations. Aerobic cells were not radiosensitized by either compound, confirming the hypoxia-selective mechanism [1].

Radiosensitization Hypoxic Tumor Experimental Radiotherapy

Lower Aerobic Cytotoxicity vs. SPER/NO at High Concentrations Under Radiosensitization Conditions

In the same radiosensitization study, DEA/NO and SPER/NO exhibited distinct cytotoxicity profiles [1]. At higher concentrations (1.0–2.0 mM), SPER/NO was found to be cytotoxic in aerobic conditions but not in hypoxic conditions. In contrast, DEA/NO was only slightly toxic to cells in both aerobic and hypoxic environments [1]. This differential aerobic cytotoxicity is especially relevant because SPER/NO's oxygen-dependent toxicity can confound the interpretation of radiosensitization experiments, as the observed reduction in clonogenicity may reflect direct cytotoxicity rather than genuine radiosensitization.

Cytotoxicity NO Donor Safety Experimental Therapeutics

Best Research and Industrial Application Scenarios for 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine Sodium Salt (DEA/NO)


Hypoxic Tumor Radiosensitization Experimental Protocols

DEA/NO is the NO donor of choice for in vitro hypoxic radiosensitization studies. It achieves a Drug Enhancement Ratio (DER) of 2.0 at 0.1 mM—25% higher than SPER/NO at the same concentration—while exhibiting only slight toxicity under both aerobic and hypoxic conditions [1]. This combination of high radiosensitizing potency and low confounding cytotoxicity makes DEA/NO the preferred reagent for dissecting NO-mediated radiosensitization mechanisms in cancer biology, particularly in protocols where selective hypoxic cell targeting must be demonstrated without aerobic cell death artifacts [1].

Soluble Guanylyl Cyclase (sGC) Signaling Pathway Dissection and Drug Discovery

DEA/NO is the superior pharmacological tool for activating sGC in biochemical and cellular assays. It stimulates sGC up to 20-fold more effectively than the commonly used sodium nitroprusside (SNP) and reveals region-specific sGC regulation that SNP cannot detect [1]. With an EC50 of 0.38 µM for cGMP accumulation in chromaffin cells, DEA/NO achieves maximal pathway activation at sub-micromolar concentrations, minimizing off-target chemistry . This makes DEA/NO indispensable for sGC-targeted drug discovery programs, NO-cGMP signal transduction studies, and any protocol where the use of an NO⁺ donor (SNP) would yield misleadingly low sGC activation [1].

Time-Resolved NO Biology: Rapid Kinetic Studies Requiring Transient NO Pulses

The 2-min half-life at 37°C (pH 7.4) and near-instantaneous NO release at pH 5.0 make DEA/NO the ideal tool for generating rapid, synchronized NO bursts in vitro [1]. This temporal profile is well-matched to studies of transient NO signaling events such as vasodilation onset, platelet inhibition kinetics, and neuronal NO responses. The 1.5 mol NO/mol stoichiometry provides a predictable peak NO concentration that can be precisely calculated . For protocols requiring sustained NO exposure, DETA/NO (t½ = 20 h) should be selected instead; for intermediate duration, SPER/NO (t½ = 39 min) is appropriate [1].

Comparative NO-Donor Pharmacology Panels for Chemical Biology and Drug Screening

When assembling a panel of NO donors for systematic pharmacological profiling, DEA/NO is the essential rapid-release member. Its distinct combination of half-life (2 min), NO stoichiometry (1.5 mol/mol), and potency (cGMP EC50 0.38 µM) provides a critical reference point against which novel NO-donating compounds can be benchmarked [1]. Including DEA/NO alongside SPER/NO (intermediate half-life) and DETA/NO (long half-life) in a screening panel enables comprehensive characterization of NO exposure duration on any biological endpoint, from gene expression to apoptosis induction.

Quote Request

Request a Quote for 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.